Yonkenafil-d8
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Overview
Description
It is a novel phosphodiesterase type 5 (PDE5) inhibitor, which has shown potential therapeutic effects in various medical conditions, particularly in neurodegenerative diseases like Alzheimer’s disease . The incorporation of deuterium into the molecule enhances its pharmacokinetic and metabolic profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Yonkenafil-d8 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the Yonkenafil molecule. This process is typically carried out using deuterated reagents and solvents under controlled conditions . The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The production is carried out under strict regulatory guidelines to ensure the quality and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Yonkenafil-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Yonkenafil-d8 has a wide range of scientific research applications, including:
Mechanism of Action
Yonkenafil-d8 exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5), which leads to an increase in cyclic guanosine monophosphate (cGMP) levels. This, in turn, enhances learning, memory, and neuroprotection while reducing amyloid-beta deposition, tau phosphorylation, oxidative stress, and neuroinflammation . The molecular targets and pathways involved include the cGMP-dependent Nogo-66 receptor pathway, brain-derived neurotrophic factor (BDNF)/tropomyosin-related kinase B (TrkB), and nerve growth factor (NGF)/tropomyosin-related kinase A (TrkA) .
Comparison with Similar Compounds
Similar Compounds
Sildenafil: Another PDE5 inhibitor with similar therapeutic effects but different pharmacokinetic profiles.
Tadalafil: Known for its longer duration of action compared to other PDE5 inhibitors.
Vardenafil: Similar to sildenafil but with a slightly different chemical structure and pharmacokinetic properties.
Uniqueness of Yonkenafil-d8
This compound stands out due to its deuterium labeling, which enhances its pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and scientific research . Additionally, its potential therapeutic effects in neurodegenerative diseases and its ability to modulate neurogenesis and gliosis further highlight its uniqueness .
Properties
Molecular Formula |
C24H33N5O4S |
---|---|
Molecular Weight |
495.7 g/mol |
IUPAC Name |
2-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H33N5O4S/c1-5-10-28-16-17(4)21-23(28)25-22(26-24(21)30)19-15-18(8-9-20(19)33-7-3)34(31,32)29-13-11-27(6-2)12-14-29/h8-9,15-16H,5-7,10-14H2,1-4H3,(H,25,26,30)/i11D2,12D2,13D2,14D2 |
InChI Key |
RXMDFMQMRASWOG-FUEQIQQISA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=CN4CCC)C)C(=O)N3)([2H])[2H])[2H] |
Canonical SMILES |
CCCN1C=C(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C |
Origin of Product |
United States |
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